

EBP-59 (Diethyl 4-methylbenzylphosphonate): A Technical Overview

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Compound of Interest

Compound Name: EBP-59

Cat. No.: B15137286

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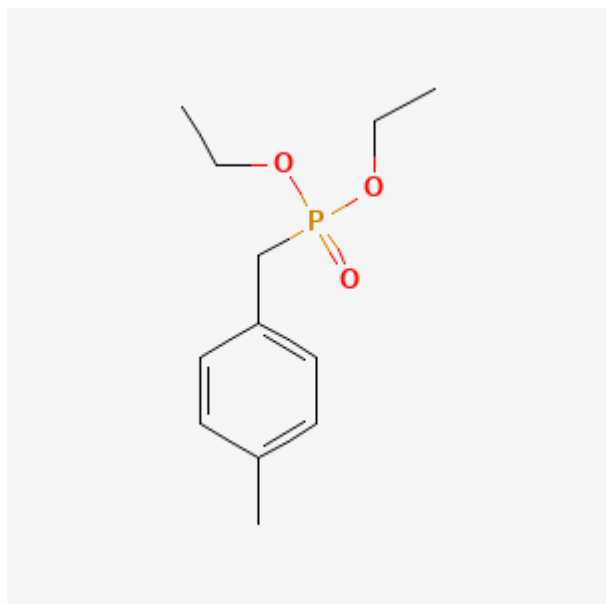
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential biological activities of **EBP-59**, identified as Diethyl 4-methylbenzylphosphonate. This document is intended for researchers, scientists, and professionals in drug development who are interested in the applications and mechanisms of this organophosphorus compound.

Chemical Structure and Identification

EBP-59, chemically known as Diethyl 4-methylbenzylphosphonate, is an organophosphorus compound featuring a diethyl phosphonate group attached to a 4-methylbenzyl moiety. Its chemical identity is well-established and characterized by the following identifiers.

Chemical Structure:



Identifier	Value
IUPAC Name	diethyl [(4-methylphenyl)methyl]phosphonate
Synonyms	Diethyl p-tolylmethylphosphonate, [(4-Methylphenyl)methyl]phosphonic acid diethyl ester
CAS Number	3762-25-2
Molecular Formula	C ₁₂ H ₁₉ O ₃ P
Molecular Weight	242.25 g/mol
SMILES	CCOP(=O)(Cc1ccc(C)cc1)OCC
InChI Key	QKGBKPZAXXBLJE-UHFFFAOYSA-N

Physicochemical Properties

Diethyl 4-methylbenzylphosphonate is a colorless liquid at room temperature.^[1] Its key physicochemical properties are summarized in the table below.

Property	Value	Source
Appearance	Colorless liquid	Chem-Impex
Density	1.07 g/mL at 25 °C	Sigma-Aldrich
Boiling Point	110 °C at 0.2 mmHg	Sigma-Aldrich
Refractive Index	n _{20/D} 1.497	Sigma-Aldrich
logP (Octanol/Water)	3.761 (Calculated)	Cheméo
Water Solubility	log ₁₀ (S) = -4.95 mol/L (Calculated)	Cheméo

Synthesis and Reactivity

The primary synthetic route to Diethyl 4-methylbenzylphosphonate is the Michaelis-Arbuzov reaction. This compound is a key reagent in the Horner-Wadsworth-Emmons reaction for the synthesis of (E)-alkenes.

Experimental Protocol: Synthesis via Michaelis-Arbuzov Reaction

This protocol describes a general procedure for the synthesis of diethyl benzylphosphonates.

Materials:

- 4-Methylbenzyl bromide
- Triethyl phosphite

Procedure:

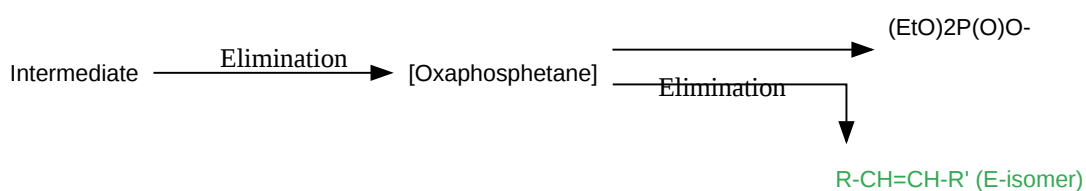
- To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-methylbenzyl bromide (1.0 equivalent).
- Add an excess of triethyl phosphite (1.5 - 2.0 equivalents). The reaction can often be performed neat (without a solvent).

- Heat the reaction mixture to reflux (typically 120-160°C) and maintain for 2-4 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) or ^{31}P NMR spectroscopy.
- After the reaction is complete, allow the mixture to cool to room temperature.
- Remove the excess triethyl phosphite by distillation under reduced pressure.
- The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield Diethyl 4-methylbenzylphosphonate.

Horner-Wadsworth-Emmons Reaction

Diethyl 4-methylbenzylphosphonate is a classic substrate in the Horner-Wadsworth-Emmons (HWE) reaction, which is used to form alkenes from aldehydes or ketones with high (E)-stereoselectivity.^{[2][3][4][5]}

Step 3: Oxaphosphetane Formation & Elimination

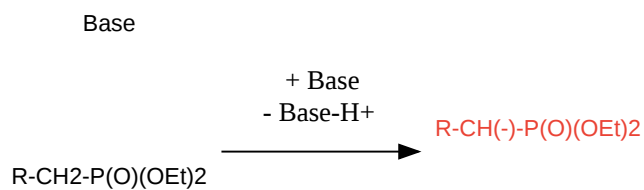


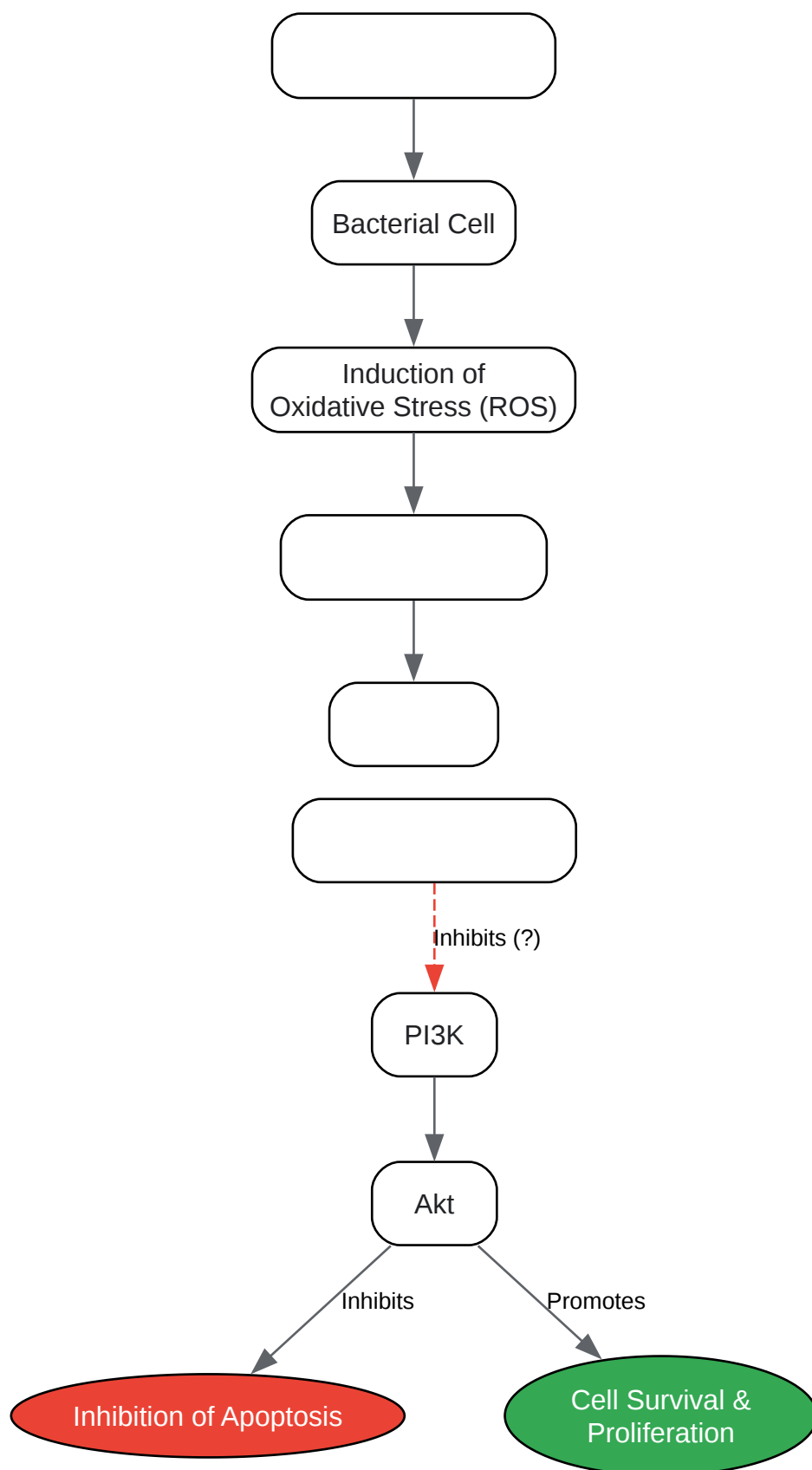
Step 2: Nucleophilic Attack

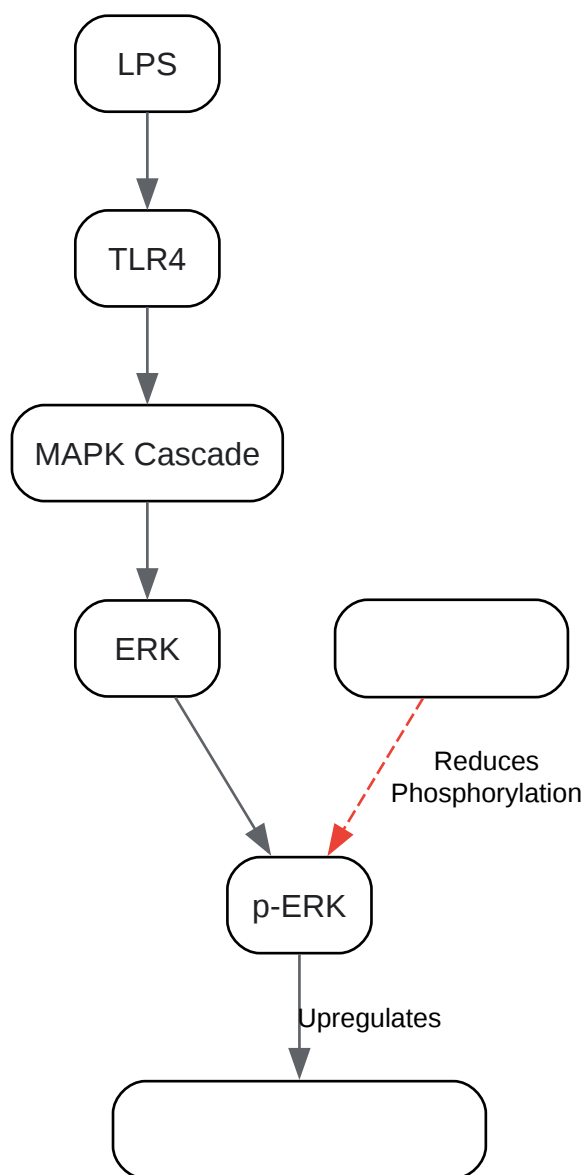


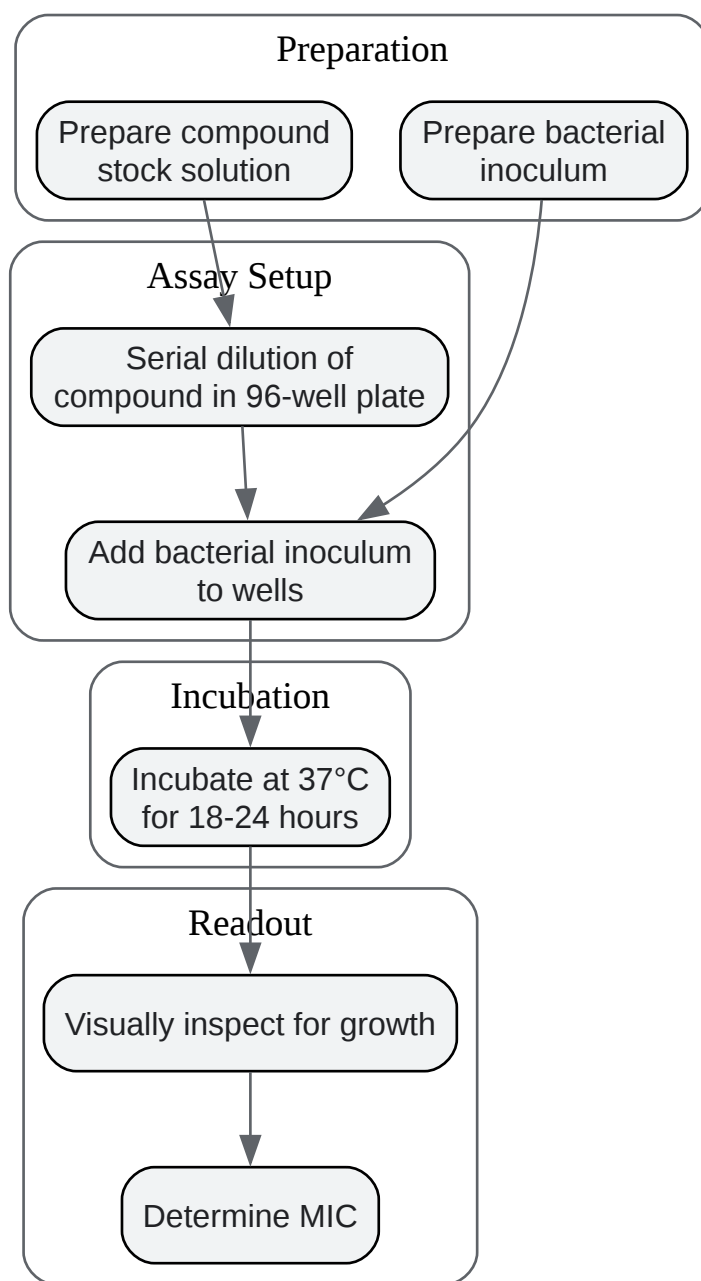
R'-CHO

Step 1: Deprotonation









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